5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Overview
Description
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 209.66 .
Synthesis Analysis
The synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide involves the acylation of 5-chloro-1,3-dimethylpyrazole, which is prepared from the chlorination of 1,3-dimethyl-5-pyrazolone . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone, has also been investigated .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide can be viewed using Java or Javascript . The IUPAC name for this compound is 5-chloro-1,3-dimethylpyrazole .Physical And Chemical Properties Analysis
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide has a density of 1.137, a boiling point of 153°C to 155°C, and a refractive index of 1.486 . Its molecular formula is C5H8ClN3O2S .Scientific Research Applications
Biochemical Interaction with Carbonic Anhydrases
Sulfonamide derivatives like 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide are significant for their interactions with human carbonic anhydrases. These enzymes are crucial in various biochemical processes. The presence of heterocyclic systems in sulfonamides enhances their ability to bind to the active sites of carbonic anhydrases, thereby inhibiting their activity (Komshina et al., 2020).
Inhibitory Effects on Enzymes
The compound exhibits inhibitory effects on certain enzymes, like human cytosolic phosphoenolpyruvate carboxykinase (cPEPCK), a key enzyme in gluconeogenesis. It's identified as a potent inhibitor, suggesting its potential in regulating biochemical pathways related to glucose production (Pietranico et al., 2007).
Synthesis and Characterization in Chemistry
Its synthesis and characterization are crucial in chemical research, especially in creating new sulfonamide derivatives. These derivatives are often evaluated for their potential as antimicrobial, antitubercular agents, or other biological activities (Shingare et al., 2022).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide are investigated for their potential as inhibitors of various enzymes like carbonic anhydrases and acetylcholinesterase. These compounds are also studied for their cytotoxicity and potential in treating various diseases, including cancer (Ozgun et al., 2019).
Development of New Pharmaceutical Agents
The compound and its derivatives have been explored for the development of new pharmaceutical agents. For example, research has been conducted on 1,5-diarylpyrazole derivatives of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide as cyclooxygenase-2 inhibitors, leading to the identification of potential treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Exploration in Organic Synthesis
Its role in organic synthesis involves facilitating the creation of novel chemical compounds. This aspect is particularly relevant in synthesizing complex molecules with potential biological activities, such as antimicrobial and antitumor agents (Kasımoğulları et al., 2010).
Investigation in Antiproliferative Activities
Research has also focused on investigating the antiproliferative activities of pyrazole-sulfonamide derivatives. These studies aim to discover new compounds with potential efficacy against various cancer cell lines, expanding the therapeutic options in oncology (Mert et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDANSQFEDVGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363347 | |
Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |
CAS RN |
88398-46-3 | |
Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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